molecular formula C17H23N3O3S B2700496 1-(2-methoxy-5-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine CAS No. 2320208-23-7

1-(2-methoxy-5-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine

Cat. No.: B2700496
CAS No.: 2320208-23-7
M. Wt: 349.45
InChI Key: GZUNNTCHXYEXKR-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group and an imidazole ring, making it a unique structure for chemical and biological research.

Preparation Methods

The synthesis of 1-(2-methoxy-5-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine involves several steps. The primary synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Imidazole Ring: The imidazole ring is attached through a substitution reaction, often using imidazole derivatives and suitable catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-(2-methoxy-5-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-methoxy-5-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2-methoxy-5-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine can be compared with similar compounds such as:

  • 1-(2-Methoxyphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine
  • 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(imidazol-4-yl)piperidine

These compounds share structural similarities but differ in specific substituents, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13-4-5-16(23-3)17(10-13)24(21,22)20-8-6-14(7-9-20)15-11-18-12-19(15)2/h4-5,10-12,14H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUNNTCHXYEXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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